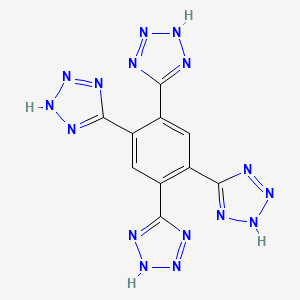![molecular formula C11H14ClNO B1493607 trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol CAS No. 2165514-12-3](/img/structure/B1493607.png)
trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol
概要
説明
trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol: is a chemical compound with the molecular formula C11H14ClNO It is characterized by the presence of a cyclobutanol ring substituted with a 2-chloro-4-methylphenylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutanol ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Introduction of the 2-chloro-4-methylphenylamino group: This step involves the nucleophilic substitution of the cyclobutanol intermediate with 2-chloro-4-methylaniline under acidic or basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
- Used in the development of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
作用機序
The mechanism of action of trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context.
類似化合物との比較
trans-2-[(2-Chloro-4-methylphenyl)amino]cyclopentan-1-ol: Similar structure with a cyclopentanol ring instead of a cyclobutanol ring.
trans-2-[(2-Chloro-4-methylphenyl)amino]cyclohexan-1-ol: Similar structure with a cyclohexanol ring instead of a cyclobutanol ring.
trans-2-[(2-Chloro-4-methylphenyl)amino]cycloheptan-1-ol: Similar structure with a cycloheptanol ring instead of a cyclobutanol ring.
Uniqueness: trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol is unique due to its specific ring size and substitution pattern, which can influence its reactivity, stability, and potential applications. The presence of the
特性
IUPAC Name |
(1R,2R)-2-(2-chloro-4-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-2-3-9(8(12)6-7)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPLUREDGYDHH-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N[C@@H]2CC[C@H]2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)
![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)


![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)


